molecular formula C16H15FN4O2S B2910720 N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide CAS No. 2034363-95-4

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Cat. No. B2910720
CAS RN: 2034363-95-4
M. Wt: 346.38
InChI Key: BOKWSRPFRXTTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide, commonly known as BTO, is a compound that has gained significant attention in the field of scientific research due to its potential for various applications.

Scientific Research Applications

BTO has been studied for its potential use in various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. Studies have shown that BTO exhibits activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BTO has also been shown to have anti-inflammatory effects in animal models of inflammation, and antimicrobial activity against a range of bacteria and fungi.

Mechanism of Action

The mechanism of action of BTO is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell proliferation, inflammation, and microbial growth. BTO has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BTO has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory mediator production, and the inhibition of microbial growth. BTO has also been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species, which are involved in various disease processes.

Advantages and Limitations for Lab Experiments

BTO has several advantages for use in lab experiments, including its relatively low cost, its stability, and its ability to be easily synthesized. However, BTO also has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on BTO, including the development of more potent analogs with improved activity against cancer cells, the investigation of the mechanism of action of BTO in more detail, and the evaluation of the safety and efficacy of BTO in animal models and clinical trials. Additionally, BTO could be studied for its potential use in combination with other drugs or therapies for the treatment of cancer, inflammation, and infectious diseases.
In conclusion, BTO is a compound that has shown promise for various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. While much remains to be learned about the mechanism of action of BTO and its potential uses, the current research suggests that BTO has significant potential for future development and investigation.

Synthesis Methods

The synthesis of BTO involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid in the presence of a coupling reagent. The final product is obtained after purification and isolation.

properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-2-3-4-13-20-21-16(24-13)19-14(22)15-18-9-12(23-15)10-5-7-11(17)8-6-10/h5-9H,2-4H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKWSRPFRXTTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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